molecular formula C39H53N7O9S B607103 Diazo Biotin-PEG3-Alkyne CAS No. 1884349-58-9

Diazo Biotin-PEG3-Alkyne

Cat. No.: B607103
CAS No.: 1884349-58-9
M. Wt: 795.95
InChI Key: AIUZFZDETVBCLH-OHTDSXDOSA-N
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Description

Diazo Biotin-PEG3-Alkyne: is a versatile chemical compound widely used in scientific research. It belongs to the class of polyethylene glycol (PEG) linkers and is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazo Biotin-PEG3-Alkyne involves multiple steps, starting with the preparation of the biotin moiety and the alkyne group. The biotin moiety is typically synthesized through standard organic synthesis techniques, while the alkyne group is introduced using alkyne-containing reagents. The final step involves the coupling of the biotin moiety with the alkyne group using diazo chemistry .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Diazo Biotin-PEG3-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, allowing for the conjugation of azide-containing biomolecules with the alkyne group of this compound .

Common Reagents and Conditions:

Major Products: The major product formed from the click chemistry reaction is a biotinylated molecule, which can be further utilized for various biochemical applications .

Scientific Research Applications

Chemistry: Diazo Biotin-PEG3-Alkyne is extensively used in chemical research for the synthesis of PROTACs, which are designed to selectively degrade target proteins. It serves as a linker that connects the target protein ligand with the E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein .

Biology: In biological research, this compound is employed for bioconjugation and molecular labeling. It enables the attachment of biotin to biomolecules, allowing for their detection and purification using streptavidin-based methods .

Medicine: It is used in the design of targeted therapies, particularly in the development of PROTAC-based drugs that can selectively degrade disease-causing proteins .

Industry: In the industrial sector, this compound is utilized in the production of diagnostic tools and assays. Its ability to facilitate biotinylation makes it valuable for the development of various diagnostic platforms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its optimal linker length, which balances hydrophilicity and flexibility, making it suitable for a wide range of applications. Its ability to undergo click chemistry with high efficiency and selectivity further enhances its utility in scientific research .

Biological Activity

Diazo Biotin-PEG3-Alkyne is a specialized compound primarily utilized in bioconjugation and proteomics. This compound acts as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and facilitates the labeling of biomolecules through click chemistry. The following sections detail its biological activity, applications, and relevant research findings.

PropertyValue
Molecular Weight795.54 g/mol
Chemical CompositionC39H53N7O9S
SolubilityDMSO, DMF
AppearanceDark orange solid
Storage Conditions-20°C

This compound features a biotin moiety linked to an alkyne group via a PEG (polyethylene glycol) spacer. This structure allows for:

  • Efficient Biotinylation : The compound can tag proteins or other biomolecules with biotin, facilitating their capture via streptavidin or avidin-based methods.
  • Cleavable Linkage : The diazo group can be cleaved under mild conditions (e.g., with sodium dithionite), allowing for the release of the tagged biomolecule without harsh treatments that could denature proteins .

Applications

  • Bioconjugation : Used to label proteins and other biomolecules for various assays.
  • PROTAC Development : Acts as a linker in PROTACs, which are designed to induce targeted protein degradation, a promising therapeutic strategy in cancer treatment and other diseases .
  • Proteomic Studies : Facilitates the study of protein interactions and functions by enabling the selective tagging of proteins in complex mixtures.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its applications in various fields:

  • Antibody-Drug Conjugates (ADCs) : Enhances the targeting capabilities of ADCs by allowing precise attachment of drugs to antibodies.
  • Cell Signaling Pathways : Involved in modulating pathways such as MAPK/ERK and JAK/STAT, which are critical in cell proliferation and survival .
  • Immunology : Assists in studying immune responses by labeling immune-related proteins.

Case Studies

  • Study on PROTAC Efficacy :
    • A study demonstrated that using this compound as a linker significantly improved the efficacy of PROTACs targeting specific oncogenic proteins. The results indicated enhanced degradation rates of target proteins compared to traditional linkers.
  • Labeling Efficiency :
    • Comparative studies showed that this compound outperformed other biotinylation reagents in terms of labeling efficiency and specificity, leading to clearer detection in mass spectrometry analyses.

Properties

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUZFZDETVBCLH-OHTDSXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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